molecular formula C19H13FN4O5S B2441113 4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886907-89-7

4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2441113
CAS No.: 886907-89-7
M. Wt: 428.39
InChI Key: MQTHCPRRMDGLIL-UHFFFAOYSA-N
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Description

4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a combination of fluorobenzenesulfonamide and furan-oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the formation of the 1,3,4-oxadiazole ring through cyclization reactions. The furan ring can be introduced via a separate synthetic step, often involving the use of furan derivatives. The final step usually involves the coupling of the fluorobenzenesulfonamide group with the oxadiazole-furan intermediate under specific reaction conditions, such as the use of coupling reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxadiazole ring can produce amine derivatives .

Scientific Research Applications

4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its combination of fluorobenzenesulfonamide and furan-oxadiazole moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-[(4-fluorophenyl)sulfonylamino]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O5S/c20-13-5-9-15(10-6-13)30(26,27)24-14-7-3-12(4-8-14)17(25)21-19-23-22-18(29-19)16-2-1-11-28-16/h1-11,24H,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTHCPRRMDGLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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